Lp-PLA2-IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lp-PLA2-IN-3 is a potent and orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor . Lp-PLA2 is an enzyme that breaks down oxidized low-density lipoprotein in the vascular wall . Higher levels of Lp-PLA2 activity are thought to promote atherosclerotic plaque formation .

Chemical Reactions Analysis

Lp-PLA2-IN-3, as an inhibitor, works by binding to the Lp-PLA2 enzyme and preventing it from carrying out its function . This inhibition can help prevent the breakdown of oxidized low-density lipoprotein, which is a key step in the formation of atherosclerotic plaques .Applications De Recherche Scientifique

Omega-3 Fatty Acids and Lp-PLA2

Research shows that supplementing the diet with omega-3 fatty acids for 8 weeks did not influence Lp-PLA2 activity or mass among older adults, indicating no direct impact on Lp-PLA2 levels by omega-3 fatty acid supplementation (Nelson, Hokanson, & Hickey, 2011).

Lp-PLA2 and Cardiovascular Diseases

Lp-PLA2 has been studied extensively in the context of vascular inflammation-related diseases, especially atherosclerosis. Novel inhibitors of Lp-PLA2 have shown promising therapeutic effects in diabetic macular edema and Alzheimer's disease, suggesting a broader application of Lp-PLA2 inhibitors in various diseases (Huang, Wang, & Shen, 2019).

Lp-PLA2 and Risk of Coronary Disease

A significant association between Lp-PLA2 activity, mass, and the risk of coronary heart disease, stroke, and mortality has been observed. This association indicates the potential role of Lp-PLA2 as a biomarker and therapeutic target in cardiovascular diseases (Thompson et al., 2010).

Role in Atherosclerosis

Lp-PLA2 plays a role in generating inflammatory mediators within atherosclerotic plaques. Its inhibition has shown to decrease atherosclerotic plaque size and stabilize them, suggesting its potential as a therapeutic target in atherosclerosis management (Stewart & White, 2011).

Lp-PLA2 in Obesity and Type 2 Diabetes

Differential expression of Lp-PLA2 in obesity and type 2 diabetes has been noted, with its levels being influenced by lipid profiles in these conditions. This finding suggests a potential role for Lp-PLA2 in the metabolic regulation associated with obesity and diabetes (Jackisch et al., 2018).

Lp-PLA2 as a Biomarker for Cardiovascular Risks

Lp-PLA2 has been recognized as a biomarker specific for vascular inflammation and atherosclerosis. Its correlation with cardiovascular events supports its utility in cardiovascular risk assessment (Cai, Zheng, Qiu, Mai, & Zhou, 2013).

Genetic Associations with Lp-PLA2 Activity and Mass

Genome-wide association studies have identified several genetic determinants that contribute to the variation in Lp-PLA2 activity and mass, highlighting the genetic influences on Lp-PLA2 levels (Suchindran et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

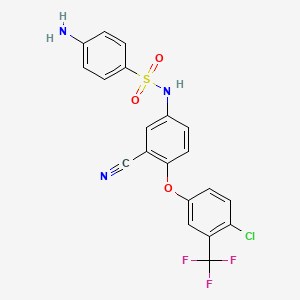

4-amino-N-[4-[4-chloro-3-(trifluoromethyl)phenoxy]-3-cyanophenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGQEKPNKSGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lp-PLA2-IN-3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)

![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)

![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)

![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)